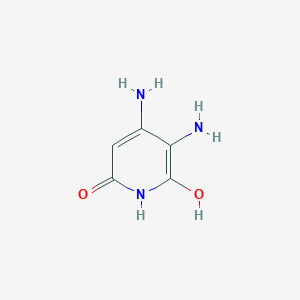

4,5-diamino-6-hydroxy-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

251450-62-1 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

4,5-diamino-6-hydroxy-1H-pyridin-2-one |

InChI |

InChI=1S/C5H7N3O2/c6-2-1-3(9)8-5(10)4(2)7/h1H,7H2,(H4,6,8,9,10) |

InChI Key |

ZZBDRINEAAEJLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(NC1=O)O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diamino 6 Hydroxy 1h Pyridin 2 One and Precursors

De Novo Synthesis Approaches to the Pyridinone Core

The de novo synthesis of the pyridin-2(1H)-one ring is a foundational step in accessing the target molecule and its precursors. illinois.eduresearchgate.netchemrxiv.org These methods build the heterocyclic core from acyclic or simpler cyclic starting materials, offering flexibility in introducing initial substituents.

Multi-component Reactions for Pyridin-2(1H)-one Formation

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. rsc.orgbohrium.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bohrium.comresearchgate.net Several MCRs have been developed for the synthesis of substituted pyridin-2(1H)-ones. nih.govresearchgate.net

A common strategy involves the condensation of an active methylene (B1212753) compound, an aldehyde, and an amine source. researchgate.net For instance, a sequential MCR can involve the Michael addition of a compound like Meldrum's acid to an unsaturated carbonyl compound, followed by the addition of an amine and subsequent intramolecular cyclization to yield a highly functionalized pyridin-2(1H)-one. researchgate.net Four-component reactions, utilizing a ketone, malononitrile (B47326), ethyl cyanoacetate, and an amine source like hydrazine (B178648) hydrate, can also produce densely substituted pyridinone derivatives under conditions such as ultrasound irradiation. researchgate.net These methods offer high yields and can be adapted for combinatorial synthesis. researchgate.net

| MCR Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Three-Component | 3-Formylchromones, 1,3-Diketoesters, Amines | Thermal, Catalyst-free | Functionalized 2-Pyridones | researchgate.net |

| Three-Component | Aromatic Aldehydes, Malononitrile, 4-Hydroxy-pyridin-2(1H)-one | Triethylamine, Reflux | Pyrano[3,2-c]pyridones | nih.gov |

| Four-Component | Ketone, Malononitrile, Ethyl cyanoacetate, Hydrazine hydrate | Piperidine (B6355638), Ultrasound | 1,6-Diamino-2-oxo-tetrahydropyridine-dicarbonitriles | researchgate.net |

| Formal [4+2] Annulation | α-Functionalized β-aminoacrylamides, Malononitrile | K₂CO₃, DMSO | Polysubstituted Pyridin-2(1H)-ones | researchgate.net |

Cyclization Reactions Utilizing Nitrogen and Oxygen Donors

Cyclization reactions are a cornerstone of heterocyclic synthesis. The pyridinone ring can be constructed through various intramolecular and intermolecular cyclization strategies that utilize precursors containing the necessary nitrogen and oxygen atoms.

One effective method is the copper-catalyzed cascade cyclization, which can synthesize 2-(1H)-pyridones from simple starting materials like acetaldehydes and various nitrogen donors. acs.org In this approach, water and molecular oxygen can serve as the oxygen source for the formation of the carbonyl group. acs.org Another powerful strategy involves the gold-catalyzed cycloisomerization of N-alkenyl alkynylamides, which provides a convergent and rapid route to substituted 2-pyridones. organic-chemistry.org Furthermore, formal [4+2] annulation reactions, such as those between in situ generated azadienes and active methylene compounds, can yield structurally diverse 2-pyridones in good yields. organic-chemistry.org The key to these methods is the strategic placement of reactive functional groups in an acyclic precursor that facilitates ring closure to the thermodynamically stable pyridinone system.

| Cyclization Strategy | Precursors | Catalyst/Reagent | Key Features | Reference(s) |

| Cascade Cyclization | Acetaldehydes, Nitrogen Donors (e.g., Azide) | Copper catalyst, O₂ | Utilizes simple starting materials; O₂ and H₂O as oxygen source. | acs.org |

| Cycloisomerization | N-Alkenyl alkynylamides | Gold(I) catalyst | Convergent and rapid assembly of the pyridinone core. | organic-chemistry.org |

| [4+2] Annulation | N-Propargylamines, Active Methylene Compounds | Base-promoted | In situ generation of azadiene intermediates. | organic-chemistry.org |

| Intramolecular Ring Closure | Propiolamide, Cyclic β-keto methyl esters | Acid or Base | Tandem condensation followed by cyclization and decarboxylation. | organic-chemistry.org |

Strategic Functionalization of Pyridine (B92270)/Pyridinone Intermediates

Once the pyridinone core is formed, strategic functionalization is necessary to introduce the desired substituents at specific positions. The inherent electronic properties of the pyridine ring dictate its reactivity, making regioselective functionalization a significant challenge. nih.govresearchgate.net Direct C-H functionalization is a highly desirable approach as it avoids the need for pre-functionalized starting materials. researchgate.net

For pyridines, functionalization at the C-4 position has been a long-standing challenge. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net Recent advances include the use of a removable blocking group that directs Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.gov Another approach involves metalation using reagents like n-butylsodium to deprotonate the C-4 position, allowing for subsequent reaction with electrophiles. nih.gov For the introduction of other groups, dearomatization-rearomatization strategies are employed. For instance, pyridines can be converted into oxazino pyridine intermediates, which can then undergo highly regioselective para-functionalization under acidic conditions. nih.gov These methods provide powerful tools for the late-stage modification of the pyridine scaffold. nih.govnih.gov

Regioselective Introduction of Amino and Hydroxyl Groups

The introduction of two amino groups at the C-4 and C-5 positions and a hydroxyl group at the C-6 position of the pyridin-2-one core requires precise regiochemical control.

Methods for Diamination at C-4 and C-5 Positions

Achieving a 4,5-diamino substitution pattern on a pyridinone ring is a synthetic challenge. Direct C-H amination at adjacent positions is difficult to control. A more plausible strategy involves a multi-step sequence starting from a pre-functionalized pyridinone.

One potential route is through sequential nitration. A 6-hydroxypyridin-2-one precursor could undergo electrophilic nitration. The directing effects of the existing hydroxyl and carbonyl groups would influence the position of the first nitration. Subsequent nitration, potentially under different conditions, could introduce a second nitro group. The resulting dinitropyridinone could then be reduced to the target diamine, for example, through catalytic hydrogenation.

Alternatively, functionalization could begin with a pyridine derivative that is later converted to the pyridinone. For example, a 3,4-dihalopyridine could undergo sequential nucleophilic substitution reactions with an amine source, followed by oxidation or hydrolysis to install the C-2 and C-6 keto/hydroxyl groups. The regioselectivity of such reactions can be influenced by the electronic effects of substituents on the ring. nih.gov The development of imidazo[4,5-b]pyridines, which are structural isomers of the desired core, often starts from substituted diaminopyridines, indicating that the synthesis of such precursors is a key step. researchgate.netmdpi.com

Control of Hydroxylation and Keto-Enol Tautomerism at C-6

The C-6 hydroxyl group is integral to the 1H-pyridin-2-one structure. In many synthetic routes, this functionality is incorporated during the initial ring-forming cyclization. nih.govresearchgate.net However, it can also be introduced at a later stage. For instance, a 2-fluoropyridine (B1216828) derivative can undergo a transition-metal-free hydroxylation and arylation tandem reaction to produce pyridyl pyridones. rsc.org Photochemical methods have also been developed for the selective C-3 hydroxylation of pyridines via the valence isomerization of pyridine N-oxides, showcasing advanced strategies for direct C-H oxygenation. researchgate.netnih.govacs.org

The 6-hydroxy-1H-pyridin-2-one system exists in a tautomeric equilibrium with its 2,6-dihydroxypyridine (B1200036) form. nih.gov This is a classic example of lactam-lactim tautomerism, which is a subset of keto-enol tautomerism. pleiades.onlinewuxibiology.comsigmaaldrich.comlibretexts.org

Figure 1: Tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2,6-dihydroxypyridine) forms.

Figure 1: Tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2,6-dihydroxypyridine) forms.

The position of this equilibrium is highly dependent on the solvent and substitution pattern. wuxibiology.com For the parent system, the pyridin-2-one (lactam) form is generally the major tautomer. nih.gov This preference is attributed to the greater stability of the amide group within the ring compared to the iminol group of the dihydroxy form. In polar solvents, the pyridone form is further stabilized through intermolecular hydrogen bonding. wuxibiology.com The aromaticity of the dihydroxy form is often outweighed by the strong amide resonance stabilization in the pyridone tautomer. youtube.com Spectroscopic data, such as ¹H NMR, typically confirms the predominance of the pyridone tautomer in solution. nih.gov

Optimization of Reaction Conditions and Efficiency

The synthesis of substituted pyridin-2-ones is a field of active research, with significant efforts directed toward the optimization of reaction parameters. Key areas of focus include the development of novel catalytic systems, the application of green chemistry principles to reduce environmental impact, and the refinement of techniques to maximize product yield and simplify isolation.

Catalytic Systems in Pyridinone Synthesis (e.g., piperidine catalysis)

Catalysis is fundamental to the efficient synthesis of the pyridinone scaffold. Both metal-based and organic catalysts are employed to facilitate the necessary bond formations.

Piperidine Catalysis: Piperidine, a secondary amine, is an effective basic catalyst for the multi-component synthesis of highly substituted pyridin-2(1H)-one derivatives. In a one-pot, four-component reaction involving a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate, piperidine facilitates a cascade of reactions including condensation and cyclization steps to form the pyridinone ring. nih.gov Its role is crucial in deprotonating active methylene compounds, thereby generating the nucleophiles necessary to drive the reaction forward. This type of organocatalysis is advantageous due to the low cost and ready availability of the catalyst.

Transition Metal Catalysis: While piperidine is effective for certain multi-component reactions, transition metal catalysts offer alternative routes. Palladium-catalyzed systems, for instance, have been developed for the synthesis of diaminopyridines from amino-chloropyridines and ammonia. nih.gov This approach is key for constructing pyridine rings with specific amino substitution patterns. Another example involves ruthenium(II) catalysts, which have been used to synthesize complex pyridyl-substituted 2-pyridones from 2-bromopyridines. researchgate.net Optimization of these catalytic systems often involves screening various ligands and bases to achieve high conversion and selectivity, as demonstrated in the Ru(II)-catalyzed synthesis where a combination of KOPiv and Na₂CO₃ was found to be optimal. researchgate.net

The choice of catalyst is highly dependent on the specific synthetic route and the nature of the starting materials. The table below details an example of reaction optimization for a Ru(II)-catalyzed pyridone synthesis.

Table 1: Optimization of Catalytic Conditions for Pyridone Synthesis researchgate.net

| Entry | Catalyst Loading (mol%) | Additive (mol%) | Base (equiv.) | Conversion (%) | Product Ratio (2a:3a) |

| 1 | 1 | KOPiv (4) | Na₂CO₃ (1.25) | 100 | 80:20 |

| 2 | 5 | KOPiv (20) | Na₂CO₃ (1.25) | 100 | 25:75 |

| 3 | 5 | KOPiv (20) | K₂CO₃ (1.25) | 100 | 25:75 |

| 4 | 5 | KOPiv (20) | Cs₂CO₃ (1.25) | 100 | 28:72 |

Green Chemistry Principles in Synthetic Routes (e.g., ultrasound irradiation)

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally benign processes. Key strategies in pyridinone synthesis include the use of alternative energy sources like ultrasound and microwave irradiation and employing multi-component, one-pot reactions to improve atom economy.

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for green synthesis. mdpi.com In the synthesis of pyridin-2(1H)-one derivatives, ultrasound irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov For example, a piperidine-catalyzed four-component synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives at room temperature requires only 30–40 minutes under sonication, while traditional methods often involve several hours of refluxing. nih.gov The physical effects of ultrasound, such as acoustic cavitation, create localized high-pressure and high-temperature zones, which accelerate reaction rates. mdpi.com This method is more convenient, easily controlled, and energy-efficient. nih.gov

The table below compares the efficiency of ultrasound-assisted synthesis with conventional methods for preparing various pyridin-2(1H)-one derivatives.

Table 2: Comparison of Ultrasound vs. Conventional Synthesis of Pyridin-2(1H)-ones nih.gov

| Compound | Method | Time | Yield (%) |

| 5a | Ultrasound | 30 min | 95 |

| 5a | Conventional | 6 h | 78 |

| 5b | Ultrasound | 35 min | 92 |

| 5b | Conventional | 7 h | 75 |

| 5c | Ultrasound | 30 min | 96 |

| 5c | Conventional | 6 h | 80 |

| 5d | Ultrasound | 40 min | 90 |

| 5d | Conventional | 8 h | 72 |

One-pot multi-component reactions (MCRs) are another cornerstone of green synthesis, as they reduce the number of operational steps, minimize solvent waste, and save energy by avoiding the isolation and purification of intermediates. nih.govchemrxiv.org

Yield Enhancement and Isolation Techniques

Maximizing the yield of the target compound is a primary goal of synthetic optimization. This is achieved through careful control of reaction parameters and efficient product isolation.

Isolation Techniques: The isolation and purification of the final product are critical steps in the synthetic workflow. Common techniques for isolating pyridinone and pyrimidine (B1678525) derivatives from reaction mixtures involve several standard laboratory procedures. After the reaction is complete, as monitored by techniques like Thin-Layer Chromatography (TLC), the solvent is often removed under reduced pressure. nih.gov The resulting residue is then treated with a non-solvent, typically water, to induce precipitation of the solid product. nih.govorgsyn.org

The crude solid is collected by filtration, washed to remove residual reagents and impurities, and then dried. nih.govorgsyn.org For compounds that require higher purity, crystallization from a suitable solvent system is a common and effective purification method. google.com This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which results in the formation of pure crystals.

Reaction Mechanisms and Reactivity Profile of 4,5 Diamino 6 Hydroxy 1h Pyridin 2 One

Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Ring

The reactivity of the pyridinone ring in 4,5-diamino-6-hydroxy-1H-pyridin-2-one towards electrophilic and nucleophilic substitution is heavily influenced by the electronic effects of its substituents. The amino and hydroxyl groups are strong electron-donating groups, which activate the ring towards electrophilic attack. This activation is a consequence of the lone pairs of electrons on the nitrogen and oxygen atoms being delocalized into the π-system of the ring, thereby increasing its electron density and nucleophilicity. Conversely, these electron-donating properties render the ring less susceptible to nucleophilic aromatic substitution, which is generally favored by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. nih.govlibretexts.org

In the context of electrophilic aromatic substitution, the positions of attack are directed by the activating groups. For pyridinone systems, the electron-donating substituents would direct incoming electrophiles to the available positions on the ring. Due to the substitution pattern of this compound, the only available position for substitution is at the C3 position. The concerted effect of the amino and hydroxyl groups would therefore be expected to strongly activate this position towards electrophiles.

Nucleophilic aromatic substitution on the pyridinone ring of this compound is generally not favored due to the high electron density. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group, neither of which are characteristic of this molecule in its ground state. libretexts.org

| Reaction Type | Expected Reactivity | Directing Influence of Substituents |

| Electrophilic Aromatic Substitution | High | The amino and hydroxyl groups are activating and would direct an incoming electrophile to the C3 position. |

| Nucleophilic Aromatic Substitution | Low | The electron-donating amino and hydroxyl groups deactivate the ring for this type of reaction. |

Tautomeric Equilibria and Aromaticity Considerations within the Pyridinone System

Pyridinone derivatives are known to exist in tautomeric forms, and this compound is no exception. Tautomerism in these systems involves the migration of a proton and the shifting of double bonds. For this particular compound, several tautomeric forms can be envisaged, including keto-enol and imine-enamine tautomerism. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. researchgate.netnih.gov

The predominant tautomer in the solid state is often the keto form, as confirmed for other pyridinone systems by X-ray crystallography and IR spectroscopy. wikipedia.org In solution, the equilibrium can shift. Non-polar solvents may favor the less polar hydroxy-pyridine tautomer, while polar solvents tend to stabilize the more polar pyridinone form. wikipedia.orgwuxibiology.com The presence of multiple amino and hydroxyl groups introduces additional possibilities for tautomerization, further complicating the equilibrium. The aromaticity of the different tautomeric forms also plays a crucial role in determining their relative stabilities. Tautomers that possess a fully aromatic sextet of π-electrons are generally more stable.

Theoretical and computational studies on simpler pyridinone systems have been employed to investigate the thermodynamic and kinetic properties of tautomerization. nih.govresearchgate.net Such studies reveal that the energy difference between tautomers can be small, and the activation energy for interconversion can be significantly lowered by the presence of catalysts or solvent molecules that facilitate proton transfer. wuxibiology.comnih.gov

Reactivity of Peripheral Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups attached to the pyridinone ring are key sites of reactivity, allowing for a wide range of chemical transformations.

The primary amino groups at the C4 and C5 positions are nucleophilic and can readily react with electrophiles. One of the most common derivatization pathways for primary amines is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. nih.govunn.edu.ngmdpi.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov The pH of the reaction medium is a critical parameter; mildly acidic conditions are often optimal to facilitate both the nucleophilic attack of the amine and the dehydration step. nih.gov

The presence of two adjacent amino groups in this compound opens up the possibility of forming cyclic structures upon reaction with dicarbonyl compounds. The reactivity of these amino groups can also be exploited for other transformations such as acylation, alkylation, and diazotization, leading to a diverse array of derivatives.

The hydroxyl group at the C6 position is also a site for various chemical modifications. As a nucleophile, the oxygen atom can participate in reactions such as etherification and esterification. The acidity of the hydroxyl group, influenced by the electronic nature of the pyridinone ring, will determine its reactivity in base-catalyzed reactions. Hydroxypyridinones are known to be effective chelating agents for metal ions, with the hydroxyl and adjacent keto group forming a bidentate coordination site. nih.govmdpi.com The introduction of additional donor groups, such as the amino groups in the target molecule, could enhance its metal-binding properties.

The hydroxyl group can also influence the reactivity of the pyridinone ring itself through its electron-donating resonance effect. Furthermore, in certain reactions, it can act as a leaving group after protonation or conversion to a better leaving group.

Kinetic and Thermodynamic Aspects of Pyridinone Transformations

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the stability of the starting material, intermediates, and products. The high degree of substitution on the pyridinone ring with electron-donating groups suggests a thermodynamically stable system.

Kinetic studies of related pyridinone systems have provided insights into reaction mechanisms. For instance, the rate of Schiff base formation is dependent on the concentration of the reactants and the catalyst, as well as the pH of the medium. nih.gov The activation energy for such reactions can be determined through temperature-dependent kinetic studies.

Thermodynamic parameters such as enthalpy and entropy of reaction can be determined experimentally or through computational methods. For tautomeric equilibria, the relative Gibbs free energies of the different forms determine their populations at a given temperature. researchgate.net The stability of metal complexes formed with hydroxypyridinone ligands is quantified by their formation constants, which are a measure of the thermodynamic favorability of the complexation reaction. rsc.org

Due to the lack of specific experimental data for this compound, a quantitative analysis of its reaction kinetics and thermodynamics is not possible at this time. However, based on the principles of physical organic chemistry and the known properties of similar compounds, it can be inferred that the reactions of this molecule will be governed by the interplay of electronic and steric effects of its functional groups.

Derivatization Strategies and Analogue Synthesis of 4,5 Diamino 6 Hydroxy 1h Pyridin 2 One

Structural Modification at Nitrogen Atoms

The nitrogen atoms in the 4,5-diamino-6-hydroxy-1H-pyridin-2-one scaffold, specifically the endocyclic nitrogen (N-1) and the exocyclic amino groups (at C-4 and C-5), are primary sites for structural modification.

N-Alkylation and N-Acylation Reactions

The N-1 position of the 2-pyridinone ring is a common target for alkylation and acylation. N-alkylation of 2-pyridones is a well-established transformation, though it often faces a challenge of regioselectivity, with potential for competing O-alkylation at the C-2 carbonyl oxygen. nih.gov The choice of reagents, base, and solvent system is critical in directing the reaction toward the desired N-substituted product. Generally, polar aprotic solvents and the use of strong bases that favor the formation of the N-anion can enhance N-alkylation.

N-acylation at the N-1 position can also be achieved, typically using acyl halides or anhydrides. These modifications introduce an acyl group, which can influence the electronic properties and steric profile of the molecule.

Table 1: General Conditions for N-Alkylation and N-Acylation of 2-Pyridone Systems

| Transformation | Reagents | Catalyst/Base | Solvent | Typical Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X) | K₂CO₃, NaH, t-BuOK | DMF, Acetonitrile | 1-Alkyl-pyridin-2-one |

| N-Acylation | Acyl chloride (RCOCl) | Pyridine (B92270), Et₃N | DCM, Toluene | 1-Acyl-pyridin-2-one |

N-Heterocyclization for Fused Systems

While N-heterocyclization can theoretically involve the N-1 position, the most synthetically valuable cyclizations for this scaffold involve the vicinal diamino groups at the C-4 and C-5 positions. These reactions lead to the formation of fused polycyclic systems, significantly expanding the structural diversity of the derivatives. The synthesis of these fused systems is discussed in detail in section 4.3.

Functional Group Interconversion at C-4, C-5, and C-6

The amino and hydroxyl substituents on the pyridinone ring offer numerous opportunities for functional group interconversion, enabling the synthesis of a wide range of analogues.

Chemical Modifications of Amino Groups (e.g., acylation, diazotization)

The amino groups at C-4 and C-5 are nucleophilic and can readily undergo various chemical modifications. researchgate.netnih.gov

Acylation: Selective or di-acylation of the amino groups can be achieved using standard acylating agents like acid chlorides or anhydrides. This reaction converts the primary amines into amides, which can alter hydrogen bonding capabilities and steric bulk.

Diazotization: The primary aromatic amino groups can be converted into diazonium salts through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). byjus.comorganic-chemistry.org These diazonium intermediates are versatile and can be subjected to a variety of subsequent reactions (e.g., Sandmeyer or Schiemann reactions) to introduce a wide range of substituents, including halides, cyano, or hydroxyl groups, in place of the original amino functions. organic-chemistry.orgaccessscience.com However, the stability of heterocyclic diazonium salts can vary, requiring careful control of reaction conditions. researchgate.net

Table 2: Potential Transformations of Amino Groups via Diazotization

| Reagent(s) | Resulting Functional Group | Reaction Name (if applicable) |

|---|---|---|

| CuCl / HCl | Chloro (-Cl) | Sandmeyer Reaction |

| CuBr / HBr | Bromo (-Br) | Sandmeyer Reaction |

| KI | Iodo (-I) | |

| HBF₄, heat | Fluoro (-F) | Schiemann Reaction |

| CuCN / KCN | Cyano (-CN) | Sandmeyer Reaction |

Ethereal and Ester Formation from Hydroxyl Group

The C-6 hydroxyl group is another key site for derivatization, allowing for the formation of ethers and esters.

Ethereal Formation (O-Alkylation): The hydroxyl group can be alkylated to form ethers. As with N-alkylation, regioselectivity can be a concern. However, specific methods have been developed to favor O-alkylation of 2-pyridones. One modern approach involves a triflic acid (TfOH)-catalyzed carbenoid insertion, which has shown excellent regioselectivity for the oxygen atom. rsc.org

Ester Formation (O-Acylation): Esterification of the C-6 hydroxyl group is typically accomplished by reaction with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. This converts the hydroxyl group into an ester, which can function as a prodrug moiety or modify the compound's solubility and electronic properties.

Design and Synthesis of Fused Pyridinone Systems

The presence of vicinal diamines at the C-4 and C-5 positions is a powerful feature for the construction of fused heterocyclic systems. This strategy leads to the formation of novel polycyclic scaffolds, such as imidazo[4,5-b]pyridinones and pyrazino[2,3-b]pyridinones, which are analogous to biologically important purines. nih.gov

Imidazo[4,5-b]pyridinone Synthesis: The condensation of the 4,5-diamino moiety with a one-carbon electrophile is a common method to construct a fused imidazole (B134444) ring. This reaction, often referred to as the Phillips condensation, can utilize various reagents.

With Aldehydes: Reaction with an aldehyde in an oxidizing medium yields a 2-substituted imidazo[4,5-b]pyridinone.

With Carboxylic Acids: Heating the diamine with a carboxylic acid (or its derivative, such as an orthoester or acid chloride) leads to the formation of the fused imidazole ring. This is one of the most direct methods for synthesizing 2-alkyl or 2-aryl substituted derivatives. nih.gov

Pyrazino[2,3-b]pyridinone Synthesis: A fused pyrazine (B50134) ring can be synthesized by condensing the 4,5-diamino groups with a 1,2-dicarbonyl compound. nih.gov This reaction is a straightforward and high-yielding method for accessing these complex heterocyclic systems.

With Glyoxal (B1671930): Reaction with glyoxal yields the unsubstituted pyrazino[2,3-b]pyridinone.

With α-Diketones: Using substituted α-diketones like biacetyl or benzil (B1666583) allows for the introduction of substituents onto the newly formed pyrazine ring.

These cyclization reactions dramatically alter the shape, size, and electronic properties of the parent molecule, providing access to a rich chemical space for further investigation.

Table 3: Synthesis of Fused Systems from 4,5-Diamino Group

| Reagent | Fused Ring System | Resulting Scaffold |

|---|---|---|

| Carboxylic Acid (RCOOH) | Imidazole | 2-Substituted-imidazo[4,5-b]pyridinone |

| Aldehyde (RCHO) | Imidazole | 2-Substituted-imidazo[4,5-b]pyridinone |

Annulation Reactions to Form Polycyclic Compounds (e.g., chromeno[2,3-b]pyridine derivatives)

Annulation reactions are a cornerstone of synthetic chemistry for constructing cyclic and heterocyclic frameworks. mdpi.com For the this compound core, these reactions can be employed to fuse additional rings, leading to polycyclic systems such as chromeno[2,3-b]pyridines. These structures are found in molecules with a broad spectrum of biological activities. tandfonline.comresearchgate.net

One effective strategy for synthesizing chromeno[2,3-b]pyridine derivatives involves multicomponent reactions (MCRs). researchgate.net A common approach is the one-pot reaction of a salicylaldehyde, an active methylene (B1212753) nitrile (like malononitrile (B47326) dimer), and a suitable third component. researchgate.net Adapting this for the target pyridinone would involve leveraging the reactivity of the diamino groups. For instance, a potential pathway could involve the reaction of the pyridinone scaffold with salicylaldehydes and a carbon-building block, where the amino groups participate in cyclization to form the fused pyridine ring.

Another established method is the intramolecular oxidative cyclization. nih.gov In this type of reaction, a precursor molecule containing both a pyridine and a suitably positioned phenol-like moiety is cyclized to form the chromene ring. For example, 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines have been cyclized into benzo[b]chromeno[4,3,2-de] nih.govresearchgate.netnaphthyridines in formic acid. nih.gov This strategy highlights how functional groups appended to the core pyridinone can be used to construct elaborate, rigid polycyclic systems.

The table below summarizes representative annulation strategies that can be conceptually applied to derivatize the this compound scaffold.

| Reaction Type | Key Reagents | Resulting Framework | Potential Application for Target Compound |

| Three-Component Reaction | Salicylaldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, Triethylamine | Polysubstituted chromeno[2,3-b]pyridines researchgate.net | The diamino groups on the pyridinone could act as the amino component in a similar MCR to build the fused system. |

| Intramolecular Oxidative Cyclization | Formic Acid | Benzo[b]chromeno[4,3,2-de] nih.govresearchgate.netnaphthyridines nih.gov | A pre-functionalized pyridinone with a cyclohexenyl or similar moiety could undergo acid-catalyzed cyclization. |

| Cascade Cyclization | Aryl-substituted propargyl alcohols with a p-hydroxybenzylamine unit | Chromeno[3,2-c]pyridines mdpi.com | The hydroxy and amino groups of the pyridinone could participate in a cascade reaction with appropriate electrophiles. |

Construction of Thiazolo[4,5-b]pyridin-2-ones and Related Frameworks

The fusion of a thiazole (B1198619) ring to the pyridine core results in thiazolo[4,5-b]pyridine (B1357651) frameworks, which are recognized as purine (B94841) bioisosteres and exhibit a wide range of pharmacological activities, including anti-inflammatory and antioxidant effects. dmed.org.uadmed.org.uanuph.edu.ua The synthesis of these structures often relies on the presence of ortho-amino and thiol groups on a pyridine ring, or ortho-amino groups that can react with a sulfur-containing reagent.

Given the ortho-diamine functionality in this compound, a primary strategy for constructing a fused thiazole ring involves reaction with carbon disulfide or related reagents. This approach is a classic method for forming 2-mercapto-imidazoles or related thiazole systems from 1,2-diamines. The reaction of 3-iodopyridin-2-amine with carbon disulfide and secondary amines has been used to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua

Another versatile method is the [3+3]-cyclization of a 4-aminothiazole derivative with α,β-unsaturated ketones or α-ketoacids. researchgate.net While this builds the pyridine ring onto a pre-existing thiazole, the reverse strategy—building the thiazole onto the pyridine—is more relevant for derivatizing the target compound. This typically involves converting one of the amino groups into a thiol or reacting the diamine with a reagent that provides both a carbon and a sulfur atom to form the thiazole ring.

The table below details common synthetic routes for the formation of the thiazolo[4,5-b]pyridine scaffold.

| Reaction Type | Key Reagents/Precursors | Resulting Framework | Applicability to Target Compound |

| Heterogeneous Copper-Catalyzed Cascade | 3-Iodopyridin-2-amine, Carbon Disulfide, Secondary Amines | 2-Substituted thiazolo[4,5-b]pyridines dmed.org.ua | The ortho-diamino groups of the target compound could react with CS₂ to form a fused 2-aminothiazole (B372263) or 2-thioxothiazole ring. |

| [3+3]-Cyclocondensation | 3-Aryl-4-iminothiazolidine-2-ones, Ethyl acetoacetate | 3-Aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones nuph.edu.ua | This demonstrates a route to the pyridin-2-one core, which is already present in the target compound. |

| Oxidation of Carbothioamide | N-(pyridin-2-yl)furan-2-carboxamide treated with P₂S₅, then K₃[Fe(CN)₆] | 2-(Furan-2-yl)thiazolo[4,5-b]pyridine dmed.org.ua | One amino group of the target could be acylated and converted to a thioamide, followed by oxidative cyclization with the adjacent amino group. |

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of related compounds for screening purposes. nih.gov These techniques are particularly well-suited for scaffolds like this compound, which possess multiple points of diversification.

The synthesis of libraries based on related heterocyclic cores, such as imidazo[4,5-b]pyridines, often utilizes multicomponent reactions or solid-phase synthesis. nih.govnih.gov For example, a three-component combinatorial synthesis has been developed to create a library of substituted 6H-pyrido[2',1':2,3]imidazo-[4,5-c]isoquinolin-5(6H)-ones. nih.gov This approach involves reacting different starting materials in a matrix format to produce a large number of distinct products efficiently.

For the this compound scaffold, a combinatorial library could be generated by:

Reaction at the Diamino Groups: The ortho-diamine can react with a library of aldehydes or carboxylic acids to form a fused imidazole ring, with further diversity introduced by the substituent on the aldehyde or acid. Suzuki coupling reactions have been used to introduce diverse aryl groups onto related imidazo[4,5-b]pyridine scaffolds. nih.govmdpi.com

Alkylation/Acylation of the Hydroxyl and Amide Groups: The hydroxyl group and the ring nitrogen can be functionalized with a variety of alkyl or acyl halides, expanding the chemical space.

Solid-Phase Synthesis: The pyridinone core could be attached to a solid support, allowing for sequential reactions and purifications to be carried out in a high-throughput manner. An efficient solid-phase approach has been developed for 1,2,3,4-tetrahydro-2-pyridones via aza-annulation of immobilized enamines. nih.gov

These high-throughput strategies enable the systematic exploration of structure-activity relationships by creating a large and diverse set of analogues from a common core structure.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4,5-diamino-6-hydroxy-1H-pyridin-2-one, 1D and 2D NMR experiments provide unambiguous evidence for its structure.

The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The pyridinone ring contains six distinct carbon atoms, each with a characteristic chemical shift. The C2 and C6 carbons, bonded to oxygen, are expected to resonate at the lowest field. The carbons bearing the amino groups (C4 and C5) will also be significantly influenced. The chemical shifts of the pyridone ring carbons are generally insensitive to the nature of distant substituents. scielo.br The presence of carbonyl carbons and carbons attached to nitrogen and oxygen atoms can be confirmed by their characteristic shifts. compoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Comments |

|---|---|---|---|

| C2 | - | 160-165 | Carbonyl carbon, deshielded. |

| C3 | 5.8-6.2 | 95-105 | Shielded by adjacent amino groups. |

| C4 | - | 135-145 | Attached to amino group. |

| C5 | - | 115-125 | Attached to amino group. |

| C6 | - | 150-155 | Attached to hydroxyl group. |

| 1-NH | 10.0-12.0 (broad) | - | Amide proton, exchangeable. |

| 4-NH₂ | 4.5-6.0 (broad) | - | Amino protons, exchangeable. |

| 5-NH₂ | 4.5-6.0 (broad) | - | Amino protons, exchangeable. |

Note: Predicted values are based on data from analogous structures and typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily be used to confirm couplings between the various N-H and O-H protons, although these correlations can sometimes be weak or absent due to rapid exchange.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). An HSQC spectrum would show a clear cross-peak connecting the C3 proton signal to the C3 carbon signal, confirming their direct bond. scielo.br

Table 2: Expected Key HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) | Information Provided |

|---|---|---|

| H3 | C2, C4, C5 | Confirms the position of the sole ring proton relative to the carbonyl and the two amino-substituted carbons. |

| 1-NH | C2, C6 | Connects the ring nitrogen to the carbonyl carbon and the hydroxyl-bearing carbon. |

| 4-NH₂ | C3, C4, C5 | Establishes the position of one amino group relative to its neighboring carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.org The spectrum of this compound is expected to be rich with characteristic absorption bands.

The high-frequency region ( > 2500 cm⁻¹) would be dominated by O-H and N-H stretching vibrations. The hydroxyl group (O-H) typically produces a broad absorption band, while the primary amino groups (NH₂) are characterized by two sharper bands corresponding to symmetric and asymmetric stretching. The C-H stretch of the single aromatic proton would also appear in this region. The carbonyl (C=O) stretching vibration of the pyridinone ring is a strong, characteristic band typically found around 1650 cm⁻¹. The region between 1500 and 1620 cm⁻¹ would contain absorptions from C=C and C=N ring stretching modes, as well as N-H bending vibrations. Spectroscopic data from the related 6-hydroxy-1,2-dihydropyridin-2-one shows a characteristic C=O stretch at 1596 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 | Stretch (broad) | O-H (hydroxyl) |

| 3300-3500 | Stretch (sharp, two bands) | N-H (primary amines) |

| 3100-3200 | Stretch (broad) | N-H (ring amide) |

| 3000-3100 | Stretch | C-H (aromatic) |

| 1640-1670 | Stretch (strong) | C=O (amide/pyridinone) |

| 1580-1620 | Bend | N-H (amines) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₆N₄O₂), the calculated molecular weight is 154.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. In accordance with the nitrogen rule, the presence of an even number of nitrogen atoms (four) results in an even nominal molecular mass.

The fragmentation pattern provides structural clues. The stable pyridinone ring is expected to lead to a relatively intense molecular ion peak. nist.gov Common fragmentation pathways for such heterocyclic compounds involve the sequential loss of small, stable neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), and radicals. researchgate.net Cleavage of bonds adjacent to the carbonyl group is a common fragmentation mode. libretexts.org

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Possible Neutral Loss |

|---|---|---|

| 154 | [C₅H₆N₄O₂]⁺ | Molecular Ion (M⁺) |

| 126 | [C₄H₆N₄O]⁺ | CO |

| 111 | [C₄H₅N₃O]⁺ | HNCO (from ring fragmentation) |

| 98 | [C₄H₄N₃O]⁺ | HCN from fragment at 126 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of similar pyridone structures allows for a detailed prediction of its solid-state characteristics. nih.gov

The analysis would confirm that the molecule exists predominantly in the keto (pyridin-2-one) tautomeric form rather than the aromatic enol (2,6-dihydroxypyridine) form in the solid state. A key feature of the crystal structure would be an extensive network of intermolecular hydrogen bonds. The presence of multiple hydrogen bond donors (-OH, two -NH₂, ring -NH) and acceptors (C=O, ring N, -OH, -NH₂) would facilitate the formation of a highly stable, three-dimensional supramolecular architecture, likely resulting in a high melting point and low solubility in nonpolar solvents.

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry and packing of the molecules in the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles, confirming the pyridinone structure. |

| Torsional Angles | Defines the planarity of the ring and the orientation of the substituent groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is sensitive to the extent of conjugation in a molecule. The this compound molecule contains a conjugated π-system further extended by the auxochromic amino (-NH₂) and hydroxyl (-OH) groups.

These electron-donating groups are expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridinone. The spectrum will likely display strong absorptions corresponding to π → π* transitions. researchgate.net The presence of lone pairs on the nitrogen and oxygen atoms also allows for lower energy n → π* transitions. The position of the absorption maxima (λ_max) would be highly sensitive to the pH of the solution, as protonation or deprotonation of the amino and hydroxyl groups would alter the electronic nature and conjugation of the chromophore. For instance, the UV spectrum of 2,6-Diaminopyridine shows absorption peaks at 308 nm and 244 nm. researchgate.net

Table 6: Predicted UV-Vis Absorption Data

| Transition Type | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | 280 - 340 | Conjugated pyridinone ring system |

Table 7: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-hydroxy-1,2-dihydropyridin-2-one |

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)

The Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to the vibrations of its functional groups and the pyridinone ring. The key functional groups that would give rise to characteristic Raman signals include the amino (-NH2) groups, the hydroxyl (-OH) group, the carbonyl (C=O) group, and the various bonds within the heterocyclic ring.

A computational study on 3,4-diaminopyridine (B372788), which shares the diaminopyridine core with the target molecule, has provided calculated Raman frequencies that can serve as a reference. derpharmachemica.comresearchgate.net The similarities and differences between the vibrational spectra of related molecules can be highlighted to infer the spectral properties of this compound. derpharmachemica.comresearchgate.net

The expected Raman active modes for this compound can be categorized as follows:

N-H Vibrations: The amino groups would exhibit symmetric and asymmetric stretching vibrations, typically observed in the high-frequency region of the Raman spectrum. In-plane and out-of-plane bending modes of the N-H bonds would also be present at lower frequencies. For 3,4-diaminopyridine, the N-H stretching vibrations are calculated to be in the range of 3450-3550 cm⁻¹. researchgate.net

O-H Vibrations: The hydroxyl group would show a characteristic O-H stretching band. The position of this band can be sensitive to hydrogen bonding. An O-H in-plane bending mode is also expected.

C=O Vibrations: The carbonyl group of the pyridin-2-one tautomer is expected to produce a strong Raman band corresponding to its stretching vibration. This is typically found in the region of 1600-1700 cm⁻¹.

Ring Vibrations: The pyridinone ring itself will have a complex set of vibrational modes, including ring stretching, ring breathing, and various in-plane and out-of-plane deformations. The substitution pattern with two amino groups and a hydroxyl group will influence the frequencies of these modes. For instance, the ring breathing mode is often a strong and characteristic band in the Raman spectra of heterocyclic compounds. researchgate.net

C-N and C-O Vibrations: Stretching vibrations of the C-N bonds of the amino groups and the C-O bond of the hydroxyl group will also be present in the fingerprint region of the spectrum.

To provide a more concrete, albeit predictive, framework, the following table presents the computationally predicted Raman active vibrational frequencies for 3,4-diaminopyridine, a structurally related precursor. derpharmachemica.comresearchgate.net These values can be used to estimate the regions where corresponding vibrations might appear in the spectrum of this compound, keeping in mind that the additional hydroxyl and carbonyl groups in the latter will introduce new bands and shift the existing ones.

| Vibrational Mode | Calculated Frequency (cm⁻¹) for 3,4-Diaminopyridine | Expected Correlation for this compound |

|---|---|---|

| N-H Asymmetric Stretch | 3547 | Present, potentially shifted due to different electronic environment. |

| N-H Symmetric Stretch | 3451 | Present, potentially shifted due to different electronic environment. |

| C-H Stretch | 3050 - 3100 | Present for the remaining C-H bond on the ring. |

| N-H In-plane Bend | 1604 | Present, may overlap with C=C and C=O stretching modes. |

| Ring Stretching | 1300 - 1600 | Multiple bands expected, influenced by all substituents. |

| Ring Breathing | ~800 | A characteristic ring breathing mode is anticipated. |

| Ring Torsion/Out-of-plane Bending | 450 - 1000 | Complex modes involving the ring and substituents. |

It is important to note that theoretical calculations, while powerful, provide an approximation of the actual vibrational frequencies. cardiff.ac.uk Experimental verification would be necessary for a definitive structural characterization of this compound using Raman spectroscopy.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a gaseous phase, free from solvent or matrix interactions. These ab initio and Density Functional Theory (DFT) methods are crucial for understanding the electronic nature and reactivity of compounds like 4,5-diamino-6-hydroxy-1H-pyridin-2-one.

Electronic Structure Analysis (e.g., HOMO-LUMO, electrostatic potential mapping)

Detailed studies on the electronic structure of this compound using quantum chemical methods would provide significant insights.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For molecules with multiple amino and hydroxyl groups, the HOMO is often localized on the electron-rich aromatic ring and the amino groups, while the LUMO may be distributed across the pyridinone ring.

Electrostatic Potential Mapping (MEP): Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. researchgate.netresearchgate.net Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. For this compound, negative potentials would be expected around the oxygen and nitrogen atoms, highlighting their roles in forming hydrogen bonds and interacting with electrophiles.

A representative table of what such calculations might yield is presented below. Note that these are hypothetical values for illustrative purposes.

| Computational Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability. |

Conformational Analysis and Tautomeric Preference Prediction

For a molecule like this compound, which contains multiple prototropic groups, tautomerism is a key consideration. The compound can exist in several tautomeric forms, including keto-enol and imine-enamine forms. Computational methods, particularly DFT, are highly effective in predicting the relative stabilities of these tautomers by calculating their ground-state energies. nih.govnih.gov

Theoretical Reaction Pathway Prediction and Transition State Characterization

Quantum chemical calculations are instrumental in mapping out potential reaction pathways and identifying the transition states involved. This is crucial for understanding the reactivity of this compound in various chemical transformations, such as electrophilic substitution, oxidation, or condensation reactions. By calculating the energy profile of a reaction, chemists can determine the activation energy, which governs the reaction rate, and identify the most likely reaction mechanism. This level of detailed theoretical investigation for this specific molecule is not yet prevalent in the literature.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the static properties of single molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their flexibility and interactions with their environment. nih.gov

Conformational Flexibility and Dynamic Behavior

MD simulations can reveal the conformational flexibility of this compound. This includes the rotation of the amino and hydroxyl groups and any potential puckering of the pyridinone ring, although the ring is largely planar. By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable and frequently accessed conformations, providing a more realistic picture of the molecule's behavior than static calculations alone.

Solvent Effects on Molecular Structure and Dynamics

The properties and behavior of a molecule can be significantly altered by its solvent environment. mdpi.com MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (such as water). These simulations can demonstrate how hydrogen bonding with the solvent affects the solute's conformation and tautomeric equilibrium. nih.gov For instance, polar protic solvents are expected to stabilize tautomers with larger dipole moments and those that can act as effective hydrogen bond donors and acceptors. The study of solvent effects is crucial for bridging the gap between theoretical calculations in the gas phase and experimental observations in solution. mdpi.com

Below is a hypothetical data table illustrating how solvent might affect a key property like the tautomeric energy difference.

| Solvent | Tautomer Relative Energy (kcal/mol) | Interpretation |

| Gas Phase | 0.0 (Keto) / 2.5 (Enol) | Keto form is more stable. |

| Water | 0.0 (Keto) / 1.8 (Enol) | Polar solvent further stabilizes the more polar keto tautomer. |

Molecular Docking Studies and Ligand-Receptor Interactions (Theoretical Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, with a biological target.

Prediction of Binding Modes and Affinities with Biological Targets

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the public domain, the principles of its interaction can be inferred from studies on analogous pyridinone and pyrimidine (B1678525) derivatives. These studies often reveal that the binding of such compounds within the active site of a protein is driven by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in studies of similar heterocyclic compounds, the amino and hydroxyl groups, such as those present in this compound, are predicted to be key pharmacophoric features. These groups can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the binding pocket of a target protein. The pyridinone ring itself can participate in π-π stacking or other aromatic interactions. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is calculated based on these interactions. Lower binding energies typically indicate a more stable and potentially more potent ligand-receptor complex.

Table 1: Predicted Interaction Types for this compound Functional Groups in a Theoretical Protein Binding Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Amino (-NH2) groups | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Hydroxyl (-OH) group | Hydrogen Bond Donor/Acceptor | Histidine, Asparagine, Glutamine |

| Pyridinone Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Carbonyl (C=O) group | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

Identification of Putative Target Proteins and Enzymes

Computational screening of this compound against libraries of protein structures can help identify potential biological targets. Based on the structural motifs present in the molecule, several classes of proteins and enzymes could be considered putative targets. The diaminopyridine core is a feature found in molecules that target various enzymes.

For example, the structural similarity to certain kinase inhibitors suggests that this compound could potentially interact with the ATP-binding site of protein kinases. Furthermore, compounds with similar heterocyclic cores have been investigated for their inhibitory effects on enzymes such as dihydrofolate reductase or other enzymes involved in nucleotide biosynthesis. The presence of multiple hydrogen bond donors and acceptors also suggests potential interactions with DNA, and docking studies with DNA structures could explore this possibility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Prediction)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for Biological Activity in Analogues

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A predictive QSAR model, often a linear or non-linear equation, is then generated. This model can be used to predict the biological activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds.

Elucidation of Key Structural Features for Desired Bioactivity

Through the analysis of QSAR models, the key structural features of this compound and its analogues that are critical for a desired biological activity can be identified. For example, a QSAR study might reveal that the presence and position of the amino groups are crucial for activity, while the hydroxyl group contributes significantly to binding affinity. The model could also indicate whether bulky substituents on the ring are favorable or detrimental to the activity. This information is invaluable for lead optimization in drug discovery, allowing medicinal chemists to focus on modifying the molecule in ways that are most likely to enhance its therapeutic potential.

Biochemical and Biological Activity Mechanisms in Vitro and Mechanistic Focus

Enzymatic Interactions and Mechanisms of Inhibition

There is no specific published research detailing the interactions of 4,5-diamino-6-hydroxy-1H-pyridin-2-one with the enzymes listed in the inquiry. The following sections reflect the absence of data for this specific compound.

Targeting Specific Enzymes (e.g., GTP cyclohydrolase II, MurD ligase, DNA gyrase, tyrosyl-tRNA synthetase)

No studies were found that investigate the inhibitory activity of this compound against GTP cyclohydrolase II, MurD ligase, DNA gyrase, or tyrosyl-tRNA synthetase. Research on enzyme inhibition often focuses on related, but distinct, heterocyclic structures. For instance, various derivatives of pyrimidine (B1678525), a different nitrogen-containing heterocycle, are known to interact with some of these targets. A notable example is 2,4-diamino-6-hydroxypyrimidine (B22253) (a pyrimidine, not a pyridine), which is a known inhibitor of GTP cyclohydrolase I. nih.gov However, these findings cannot be extrapolated to this compound due to structural differences.

Biochemical Mechanisms of Enzyme Inhibition (e.g., competitive, non-competitive, allosteric)

Without confirmed enzymatic targets for this compound, no information is available on its potential mechanisms of enzyme inhibition. Determining whether a compound acts as a competitive, non-competitive, or allosteric inhibitor requires specific biochemical assays with a purified enzyme, which have not been reported for this molecule.

Structure-Based Rational Design of Enzyme Modulators

The process of structure-based rational design relies on understanding the interaction between a compound and its biological target. Since no such targets have been identified for this compound, there are no reports on the rational design of enzyme modulators based on its scaffold. General studies on other pyridine (B92270) derivatives show that the presence and position of functional groups like amino (-NH2) and hydroxyl (-OH) can significantly influence biological activity, suggesting that this compound could serve as a scaffold if a biological target were identified. nih.govnih.gov

Interactions with Key Biomolecules (e.g., DNA, RNA, Proteins)

Direct studies on the binding and interaction of this compound with nucleic acids or proteins are absent from the current scientific literature.

Binding Studies and Characterization of Interaction Modes

There are no available binding studies, such as spectroscopic titrations, calorimetry, or crystallography, that characterize the interaction modes of this compound with DNA, RNA, or specific proteins. Research on related fused-ring systems like imidazo[4,5-c]pyridin-2-ones has identified compounds that interact with proteins like DNA-dependent protein kinase (DNA-PK), but these are structurally more complex than the single-ring compound . nih.govnih.gov

Influence on Fundamental Cellular Processes at a Molecular Level

Given the lack of information on its interactions with specific enzymes or biomolecules, the influence of this compound on fundamental cellular processes at a molecular level remains uninvestigated. It is unknown whether this compound affects processes such as DNA replication, transcription, or protein synthesis.

Modulation of Specific Biochemical Pathways

Intervention in Purine (B94841) Metabolism Pathways

There is no available scientific literature detailing the intervention of this compound in purine metabolism pathways.

Exploration of Other Relevant Metabolic and Signaling Pathways

No studies have been identified that explore the effects of this compound on other metabolic or signaling pathways.

In Vitro Cellular and Molecular Assays for Mechanistic Insights

Receptor Binding and Activation/Inhibition Studies

Information regarding receptor binding and activation or inhibition studies for this compound is not present in the available scientific literature.

Cell-Free System Analysis of Biochemical Effects

There are no published analyses of the biochemical effects of this compound in cell-free systems.

Mechanistic Studies of Antimicrobial, Antiviral, and Antiproliferative Effects in Cell Lines

No mechanistic studies concerning the antimicrobial, antiviral, or antiproliferative effects of this compound in cell lines have been found.

Q & A

Q. What are the optimal synthetic routes for 4,5-diamino-6-hydroxy-1H-pyridin-2-one, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyridinone derivatives typically employs one-pot multicomponent reactions or stepwise functionalization. For example, dihydropyrimidine analogs are synthesized via Biginelli-like reactions using urea/thiourea, aldehydes, and β-keto esters under acidic catalysis . To optimize yields:

- Catalyst screening : Test Brønsted acids (e.g., HCl, acetic acid) or Lewis acids (e.g., FeCl₃) to enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature control : Gradual heating (60–80°C) reduces side reactions.

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer: A multimodal approach is critical:

- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks. SHELXL (via SHELX suite) is widely used for small-molecule refinement, particularly for high-resolution data .

- NMR spectroscopy : ¹H/¹³C NMR identifies amino and hydroxy proton environments (D₂O exchange for -OH/-NH₂ groups).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Note : For amorphous samples, pair XRD with solid-state NMR or FT-IR to assess purity.

Reference :

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer: Focus on target-specific assays based on structural analogs:

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.

- Antioxidant potential : DPPH/ABTS radical scavenging assays quantify electron-donating capacity.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins.

Key Consideration : Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements for statistical rigor.

Reference :

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism and tautomeric stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Gibbs free energy for tautomers (e.g., keto-enol equilibria) using Gaussian09/B3LYP/6-311++G(d,p).

- Molecular Dynamics (MD) : Simulate solvent effects on tautomer prevalence (e.g., water vs. DMSO).

- Reaction pathway mapping : Identify intermediates via intrinsic reaction coordinate (IRC) analysis.

Case Study : Haddad et al. (2008b) demonstrated hybrid computational-wet lab approaches for receptor-ligand modeling, applicable to mechanistic studies .

Reference :

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or undefined substituent effects. Mitigation strategies:

- Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values) to identify outliers.

- Orthogonal assays : Validate activity using alternative methods (e.g., SPR vs. fluorescence polarization).

- Substituent scanning : Systematically vary functional groups (e.g., -NH₂ vs. -OH positions) to isolate contributions.

Example : Saito et al. (2009) resolved SAR discrepancies in receptor-ligand systems by testing 93 odorants across 464 receptors, highlighting context-dependent activity .

Reference :

Q. What advanced techniques can probe surface adsorption or material science applications of this compound?

Methodological Answer:

- Microspectroscopic imaging : Use AFM-IR or ToF-SIMS to map adsorption on silica or polymer surfaces.

- Thermogravimetric analysis (TGA) : Quantify thermal stability and decomposition pathways.

- Electrochemical profiling : Cyclic voltammetry (e.g., CH Instruments) evaluates redox behavior in battery/catalyst research.

Note : emphasizes molecular-level surface interactions, critical for designing functional materials .

Reference :

Q. How can isotopic labeling (e.g., ¹⁵N/²H) enhance mechanistic studies of this compound?

Methodological Answer:

- Synthesis : Incorporate ¹⁵N-ammonia or ²H₂O during cyclization to label amino/hydroxy groups.

- Tracing : Use ¹H-¹⁵N HMBC NMR to track nitrogen migration in reaction intermediates.

- Kinetic isotope effects (KIE) : Compare reaction rates (¹⁴N vs. ¹⁵N) to identify rate-determining steps.

Application : Isotopic studies clarified tautomerization kinetics in pyrimidine derivatives .

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.